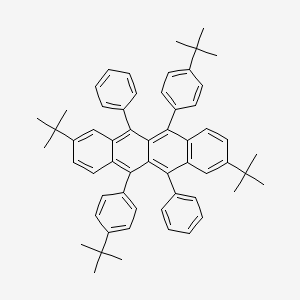

![molecular formula C6H6ClN3 B3150120 Imidazo[1,2-a]pyrimidine hydrochloride CAS No. 6840-21-7](/img/structure/B3150120.png)

Imidazo[1,2-a]pyrimidine hydrochloride

Vue d'ensemble

Description

Imidazo[1,2-a]pyrimidine derivatives are recognized as effective inhibitors of mild steel corrosion in HCl solution . They have been studied for their inhibitory performance, with 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (OPIP) showing outstanding inhibition performance .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their role as corrosion inhibitors. They have shown to behave as mixed-type inhibitors . They have also been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .Applications De Recherche Scientifique

Synthesis and Functionalization

Imidazo[1,2-a]pyrimidine is extensively studied in synthetic chemistry for its versatile applications. Various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations have been explored. This heterocyclic moiety is essential in the development of new chemosynthetic strategies and drug development due to its broad applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have demonstrated significant in vitro antimicrobial activity against a variety of microorganisms. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited notable activity against all tested microorganisms (Revanker, Matthews, & Robins, 1975).

Chemical-Genetic Profiling

This class of compounds has been shown to target essential, conserved cellular processes. Research using yeast and human cells revealed that imidazo[1,2-a]pyrimidines can act as DNA poisons, causing damage to nuclear DNA and inducing mutagenesis. These findings suggest the potential for their use in understanding cell physiology and as probes in genetic research (Yu et al., 2008).

Anti-inflammatory Activity

Certain derivatives of imidazo[1,2-a]pyrimidine have been synthesized with a focus on enhancing their anti-inflammatory activities. Biological tests indicated that these compounds have anti-inflammatory activities with some selectivity (Zhou et al., 2008).

Green Chemistry in Synthesis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved using green chemistry principles. Techniques like catalyst-free reactions and the use of water as a solvent are employed, highlighting the environmentally friendly approach in the synthesis of these compounds (Liu, Lei, & Hu, 2012).

Applications in Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is recognized for its broad range of applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and antidiabetic drugs. This has led to various structural modifications of this scaffold to develop new therapeutic agents (Deep et al., 2016).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyrimidine hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that it may target the bacterial cells causing these diseases.

Mode of Action

It’s known that the compound can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

The compound’s synthesis involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound might also have favorable pharmacokinetic properties.

Result of Action

It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these bacteria, leading to a reduction in the bacterial load.

Action Environment

The compound’s synthesis and functionalization involve various reactions that could potentially be influenced by environmental factors such as temperature, ph, and the presence of certain catalysts .

Safety and Hazards

Imidazo[1,2-a]pyrimidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKNRRNMYNYBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2N=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856768 | |

| Record name | Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6840-21-7 | |

| Record name | Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)